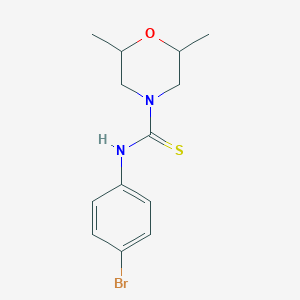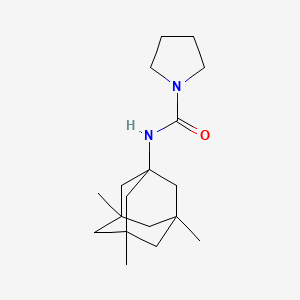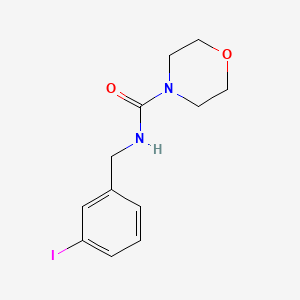![molecular formula C19H12BrN3O4S2 B4020516 2-bromo-4-[(5-imino-7-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidin-6(7H)-ylidene)methyl]phenyl benzenesulfonate](/img/structure/B4020516.png)
2-bromo-4-[(5-imino-7-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidin-6(7H)-ylidene)methyl]phenyl benzenesulfonate
Description
The compound is a derivative of thiazolo[3,2-a]pyrimidine, a heterocyclic structure that has garnered interest due to its diverse chemical properties and potential applications in various fields of chemistry and pharmacology. The compound features a bromo-benzyl group attached to a thiazolo[3,2-a]pyrimidine core, further modified with a benzenesulfonate group, which enhances its reactivity and interaction with various biological targets.
Synthesis Analysis
The synthesis of derivatives similar to the specified compound often involves the reaction of thiouracils with bromoacetylenes. For example, the synthesis of 3-acyl-7-methyl-5H-thiazolo[3,2-a]pyrimidin-5-ones, which share a related core structure, is achieved by reacting 1-acyl-2-bromoacetylenes with 6-methyl-2-thiouracil. The reactions typically occur in solvents such as DMF, dioxane, or acetonitrile, in the presence of triethylamine, demonstrating the method's adaptability to synthesizing complex thiazolopyrimidine derivatives (Elokhina et al., 1996).
properties
IUPAC Name |
[2-bromo-4-[(Z)-(5-imino-7-oxo-[1,3]thiazolo[3,2-a]pyrimidin-6-ylidene)methyl]phenyl] benzenesulfonate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H12BrN3O4S2/c20-15-11-12(10-14-17(21)23-8-9-28-19(23)22-18(14)24)6-7-16(15)27-29(25,26)13-4-2-1-3-5-13/h1-11,21H/b14-10-,21-17? | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DDNWKHKLWXRNRN-QBILMKHKSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)S(=O)(=O)OC2=C(C=C(C=C2)C=C3C(=N)N4C=CSC4=NC3=O)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)S(=O)(=O)OC2=C(C=C(C=C2)/C=C\3/C(=N)N4C=CSC4=NC3=O)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H12BrN3O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
490.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[2-bromo-4-[(Z)-(5-imino-7-oxo-[1,3]thiazolo[3,2-a]pyrimidin-6-ylidene)methyl]phenyl] benzenesulfonate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1,7,7-trimethyl-4-[(1,3,3-trimethyl-6-azabicyclo[3.2.1]oct-6-yl)carbonyl]bicyclo[2.2.1]heptan-2-one](/img/structure/B4020438.png)
![2-[2-oxo-2-(1,3,3-trimethyl-6-azabicyclo[3.2.1]oct-6-yl)ethyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B4020446.png)
![17-(2-phenylpropyl)-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaene-16,18-dione](/img/structure/B4020447.png)


![1-(2-fluorophenyl)-N-[4-(pyrrolidin-1-ylcarbonyl)benzyl]propan-2-amine](/img/structure/B4020458.png)
![N-[5-(butylthio)-1,3,4-thiadiazol-2-yl]-3-phenylpropanamide](/img/structure/B4020464.png)
![5-(3-bromophenyl)-1,1-diphenyl-5-azaspiro[2.4]heptane-4,6-dione](/img/structure/B4020472.png)
![N-[(2-hydroxy-1-naphthyl)(3-nitrophenyl)methyl]-3-methylbutanamide](/img/structure/B4020473.png)


![2-{[6-(acetylamino)-1,3-benzothiazol-2-yl]thio}-N-mesitylpropanamide](/img/structure/B4020523.png)

![2-{4-[(butylsulfonyl)imino]-1,3,5-triazinan-1-yl}ethyl 4-nitrobenzoate](/img/structure/B4020542.png)